molecular formula C19H15N3O4 B2863366 N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1226438-85-2

N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2863366
CAS RN: 1226438-85-2
M. Wt: 349.346
InChI Key: COQPYAFXGFOJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, also known as MQOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MQOA is a small molecule inhibitor that has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Structural Aspects and Properties

  • Structural Analysis and Fluorescence Properties : A structural study of isoquinoline derivatives, closely related to N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, revealed insights into their crystal structures and fluorescence properties. These compounds exhibit enhanced fluorescence emission at lower wavelengths compared to their parent compounds. The protonated state of these compounds, however, is not fluorescence active, which is significant in understanding their behavior in various conditions (Karmakar, Sarma, & Baruah, 2007).

Reaction Mechanisms and Metabolic Pathways

  • Interaction with Carbamoyl Phosphate and Other Compounds : A study on N1-acetyl-5-methoxykynuramine (AMK), a metabolite of melatonin, showed the formation of compounds like N‐[2‐(6‐methoxyquinazolin‐4‐yl)‐ethyl] acetamide (MQA) in the presence of hydrogen peroxide, copper(II), and carbamoyl phosphate. This reaction pathway is crucial for understanding the metabolic transformations of related compounds (Kuesel, Hardeland, Pförtner, & Aeckerle, 2010).

Synthesis and Pharmacological Properties

  • Analgesic and Anti-inflammatory Activities : Research on quinazolinyl acetamides, which are structurally similar to N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, showed significant analgesic and anti-inflammatory activities. These findings are vital for exploring the therapeutic potential of such compounds (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Antitumor Activity

  • Cytostatic Activity in Tumor Cells : A study on methoxy-indolo[2,1‐a]isoquinolines, closely related to the compound , demonstrated significant inhibition of cell proliferation in leukemia and mammary tumor cells. This suggests potential antitumor applications for similar compounds (Ambros, Angerer, & Wiegrebe, 1988).

Enzyme Inhibition and Biological Interactions

  • Enzyme Inhibitory Activities : The synthesis and testing of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide revealed good activity against enzymes like bovine carbonic anhydrase and acetylcholinesterase. This highlights its potential as a bioactive compound (Virk et al., 2018).

properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-25-17-10-9-12-5-4-6-13(18(12)21-17)20-16(23)11-22-14-7-2-3-8-15(14)26-19(22)24/h2-10H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQPYAFXGFOJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)CN3C4=CC=CC=C4OC3=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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